molecular formula C18H21NO B1621789 3-(Diphenylmethoxy)piperidine CAS No. 78503-38-5

3-(Diphenylmethoxy)piperidine

Cat. No.: B1621789
CAS No.: 78503-38-5
M. Wt: 267.4 g/mol
InChI Key: ZVMFVQWWCVDATC-UHFFFAOYSA-N
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Description

Structural Significance within the Piperidine (B6355638) Class

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural component in a vast array of pharmaceuticals and natural products. lifechemicals.comfrontiersin.org Its prevalence in drug design is attributed to several key features. The saturated, non-planar, chair-like conformation of the piperidine ring provides a three-dimensional scaffold that can present substituents in precise spatial orientations, allowing for specific and high-affinity interactions with protein binding sites. lifechemicals.com This contrasts with flat aromatic rings and offers opportunities to engage with complex biological targets. lifechemicals.com The nitrogen atom within the ring is typically basic and can be protonated at physiological pH, enabling ionic interactions that are often crucial for receptor binding. scientificupdate.com The piperidine scaffold is present in over one hundred commercially available drugs, highlighting its versatility and importance in medicinal chemistry. lifechemicals.com

Historical Perspective of Related Pharmacophores in Academic Inquiry

The investigation of molecules containing the diphenylmethoxy group linked to a nitrogenous ring system has a rich history in pharmacology. A prominent early example is benztropine (B127874), which features a diphenylmethoxy moiety attached to a tropane (B1204802) ring, a bicyclic structure related to piperidine. researchgate.net The design and synthesis of benztropine analogues have provided potent and selective probes for the dopamine (B1211576) transporter (DAT). researchgate.net

Another historically significant class of compounds are the piperazine (B1678402) derivatives, such as 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935). nih.gov Extensive research on GBR 12935 and its fluorinated analogue, GBR 12909, established the importance of the diphenylmethoxy pharmacophore for high-affinity binding to the dopamine transporter. nih.govnih.gov These foundational studies on tropane and piperazine-based compounds paved the way for the exploration of simpler, yet highly effective, piperidine-based analogues as researchers sought to refine pharmacological activity and selectivity. acs.org

Role as a Structural Motif in Medicinal Chemistry Research

The 3-(Diphenylmethoxy)piperidine scaffold and its isomers are recognized as privileged structures in medicinal chemistry, primarily for their ability to modulate the activity of monoamine transporters and histamine (B1213489) receptors.

Research has demonstrated that derivatives of (diphenylmethoxy)piperidine are potent inhibitors of the dopamine transporter (DAT). researchgate.netnih.gov The compound 4-(Diphenylmethoxy)piperidine (B23426) (often abbreviated as DPP) is known to possess strong DAT inhibiting activity. researchgate.net This activity is a key reason for the interest in this class of compounds as potential therapeutic agents for conditions where dopamine signaling is dysregulated. Structure-activity relationship (SAR) studies on analogues have revealed several key insights. For instance, substitutions on the phenyl rings of the diphenylmethoxy group and on the piperidine nitrogen can significantly alter binding affinity and selectivity for the DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT). nih.govebi.ac.uk Symmetrical para-substituents on the benzene (B151609) rings have been found to be important for high potency in binding to the dopamine transporter. researchgate.net

In addition to DAT inhibition, the (diphenylmethoxy)piperidine motif is a well-established pharmacophore for histamine H1 receptor antagonism. researchgate.netacs.org The N-methylated derivative of 4-(diphenylmethoxy)piperidine, known as Diphenylpyraline (B1670736), is a first-generation antihistamine used for the symptomatic relief of allergic conditions. selleckchem.commedchemexpress.com This dual activity at both dopaminergic and histaminic systems highlights the versatility of the scaffold. The development of derivatives has aimed to separate these activities to create more selective agents. For example, some chromone (B188151) derivatives incorporating a (diphenylmethoxy)piperidine moiety have been synthesized as potent antihistamines with additional activity against leukotriene D4, while attempting to limit CNS side effects by reducing brain H1 receptor occupancy. acs.org

The following table presents research findings for key derivatives of the (diphenylmethoxy)piperidine scaffold, illustrating the impact of structural modifications on biological activity. Due to a scarcity of publicly available, specific binding data for the this compound isomer, data for the more extensively studied 4-substituted isomer and its derivatives are included to demonstrate the pharmacological potential of the core structure.

Biological Activity of (Diphenylmethoxy)piperidine Derivatives

Compound Name Isomer Position Modification Target Activity Metric Value Reference(s)
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine 4-substituted N-benzyl Dopamine Transporter (DAT) 5HT/DA Ratio 49 ebi.ac.uk
4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine 4-substituted N-(3-phenylpropyl) Dopamine Transporter (DAT) IC₅₀ 6.6 nM nih.gov
4-[Bis(4-fluorophenyl)methoxy]piperidine 4-substituted Di-fluoro substitution Dopamine Transporter (DAT) IC₅₀ 17.0 ± 1.0 nM researchgate.net
Diphenylpyraline (4-(Diphenylmethoxy)-1-methylpiperidine) 4-substituted N-methyl Histamine H1 Receptor - Antagonist selleckchem.commedchemexpress.com
7-[[3-[4-(Diphenylmethylene)piperidin-1-yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran 4-substituted Chromone derivative Histamine H1 Receptor K_D 5.62 nM acs.org
7-[[3-[4-(Diphenylmethylene)piperidin-1-yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran 4-substituted Chromone derivative Leukotriene D4 Receptor K_D 2.34 µM acs.org

Properties

IUPAC Name

3-benzhydryloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMFVQWWCVDATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376197
Record name 3-(DIPHENYLMETHOXY)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78503-38-5
Record name 3-(DIPHENYLMETHOXY)PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Diphenylmethoxy Piperidine and Analogues

Established Synthetic Pathways for Substituted Piperidine (B6355638) Scaffolds

The piperidine ring is a fundamental heterocyclic motif in many important chemical compounds. mdpi.com Its synthesis has been extensively studied, leading to a variety of reliable preparative methods.

Preparative Strategies for the Piperidine Ring System

The formation of the piperidine skeleton can be accomplished through several robust synthetic routes, starting from various precursors.

Hydrogenation of Pyridine (B92270) Derivatives: One of the most direct methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. For instance, 3-hydroxypiperidine (B146073), the immediate precursor for the title compound, is commonly prepared by the hydrogenation of 3-hydroxypyridine (B118123) using catalysts such as rhodium on carbon (Rh/C) under hydrogen pressure. google.com This method is efficient for producing the basic piperidine structure. patsnap.com

Cyclization Reactions: Various cyclization strategies are employed to construct the piperidine ring from acyclic precursors.

Intramolecular Nucleophilic Displacement: This method involves an open-chain molecule with a terminal amine and a leaving group, which react internally to form the cyclic piperidine structure. nih.gov

Reductive Amination: A double reductive amination sequence using a 1,5-keto-aldehyde can react with a primary amine to yield the piperidine ring in a single cascade process. rsc.org

Ring-Closing Metathesis (RCM): Diene-containing amines can undergo RCM using specific catalysts to form an unsaturated piperidine precursor, which can then be hydrogenated. nih.gov

Aza-Diels-Alder Reactions: The [4+2] cycloaddition between an imine and a diene provides a powerful tool for constructing tetrahydropyridine (B1245486) rings, which are readily reduced to piperidines.

Introduction of Stereochemical Control Points During Synthesis

Controlling the three-dimensional arrangement of substituents on the piperidine ring is critical, especially when chirality is a factor, as is the case for the C3-position in 3-(diphenylmethoxy)piperidine.

Chiral Resolution: A common method to obtain a single enantiomer is to resolve a racemic mixture. For example, racemic 3-hydroxypiperidine can be resolved by forming diastereomeric salts with a chiral acid, such as D-pyroglutamic acid. The salt of the desired enantiomer can be selectively crystallized and separated, after which the chiral acid is removed to yield the enantiopure amine. google.com Biocatalytic methods, such as kinetic resolution using enzymes, can also be employed for this purpose. acs.org

Asymmetric Synthesis: Building the ring with inherent stereocontrol is a more efficient approach.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed. rsc.org

Asymmetric Cyclization: Advanced methods like the asymmetric one-pot 6π-azaelectrocyclization can produce highly substituted, chiral piperidine precursors with excellent stereocontrol at multiple centers. nih.govacs.org

Ring Expansion: Stereochemistry can be transferred from a smaller, readily available chiral ring system. The ring expansion of chiral prolinols (derived from proline) to 3-hydroxypiperidines is a known strategy that preserves the stereochemical integrity of the original chiral center. nih.govwhiterose.ac.uk

Alkylation Approaches for Integrating the Diphenylmethoxy Moiety

The attachment of the bulky diphenylmethoxy group to the 3-position of the piperidine ring is a crucial step accomplished primarily through etherification.

Etherification Reactions

The formation of the ether linkage in this compound is typically achieved via a Williamson ether synthesis. In this reaction, the hydroxyl group of a 3-hydroxypiperidine precursor is converted into a nucleophilic alkoxide by a base. This alkoxide then attacks an electrophilic diphenylmethyl source.

The general scheme involves:

An N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) as the starting alcohol. Protection of the nitrogen is often necessary to prevent it from competing in the alkylation reaction.

A strong base (e.g., sodium hydride) to deprotonate the hydroxyl group.

A diphenylmethyl halide, such as benzhydryl bromide or chloride, as the alkylating agent.

A patent describing the synthesis of a related compound, a 4-(diphenylmethoxy)piperidine (B23426) derivative, details the reaction of a 4-hydroxypiperidine (B117109) derivative with benzhydryl bromide in the presence of a base like sodium carbonate. google.com This highlights the general applicability of this etherification method. ontosight.ai

Nucleophilic Substitution Reactions

The etherification reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The oxygen atom of the 3-hydroxypiperidine acts as the nucleophile, attacking the carbon atom of the diphenylmethyl halide and displacing the halide leaving group. The efficiency of this reaction depends on factors such as the choice of solvent, base, and temperature. Microwave heating has been shown to accelerate similar alkylation reactions on piperidine precursors. nih.gov

Starting MaterialAlkylating AgentBaseProductReference
4-Hydroxypiperidine derivativeBenzhydryl BromideSodium Carbonate4-(Diphenylmethoxy)piperidine derivative google.com
3-HydroxypiperidineDiphenylbromopropionitrileDIPEA1-(2-cyano-2,2-diphenyl-ethyl)-piperidin-3-ol nih.gov
Diphenylacetonitrile1-(2-Chloroethyl)piperidineSodium Hydride2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile nih.gov

Diversification Strategies for N-Substitution on the Piperidine Ring

Once the this compound core structure is synthesized, the secondary amine on the piperidine ring serves as a versatile handle for introducing a wide array of chemical diversity. The biological properties of piperidine-containing compounds are highly dependent on the nature of the substituent at the nitrogen position. mdpi.comresearchgate.net

Key strategies for N-functionalization include:

N-Alkylation: The piperidine nitrogen can be readily alkylated by reacting it with various alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) or other alkylating agents in the presence of a base. This is a common method for preparing libraries of N-substituted analogs. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides. This introduces a carbonyl group, which can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule. researchgate.net

Reductive Amination: The piperidine nitrogen can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, providing access to a wide range of N-alkyl substituents.

Use of Protecting Groups: A common and powerful strategy involves using an N-protected 3-hydroxypiperidine, such as (S)-N-Boc-3-hydroxypiperidine, as the initial substrate. google.comacs.org The Boc (tert-butoxycarbonyl) group protects the nitrogen during the etherification step. Following the attachment of the diphenylmethoxy moiety, the Boc group can be cleanly removed under acidic conditions. The resulting deprotected secondary amine is then free to react with a diverse set of electrophiles, allowing for late-stage diversification of the molecule.

Piperidine CoreReagentReaction TypeN-SubstituentReference
PiperidineSubstituted Sulphonyl ChloridesN-Acylation (Sulfonamidation)Sulfonamide group researchgate.net
4-[2-(Diphenylmethoxy)ethyl]piperidineBenzyl BromideN-AlkylationBenzyl group ebi.ac.uk
4-[2-(Diphenylmethoxy)ethyl]piperidine4'-Alkenyl/Alkynyl Benzyl HalidesN-AlkylationSubstituted benzyl groups nih.gov
Piperidine-2-carboxamiden-Propyl/n-Butyl HalidesN-AlkylationPropyl/Butyl groups nih.gov

Synthesis of Structural Analogues and Derivatives Bearing the Diphenylmethoxy-Piperidine Unit

The generation of a library of compounds based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. These studies aim to understand how different structural features influence the compound's properties. Synthetic efforts have focused on two main areas: modifying the electronic and steric nature of the diphenylmethoxy group and altering the architecture of the piperidine ring.

Alterations to the diphenylmethoxy moiety primarily involve the introduction of substituents onto the phenyl rings. These modifications can significantly impact the electronic properties and conformation of the molecule. A common strategy involves the use of substituted benzophenone (B1666685) precursors, which are then reduced to the corresponding diarylmethanols. These alcohols can subsequently be etherified with a suitably protected 3-hydroxypiperidine.

For instance, the synthesis of analogues with fluoro-substituents on the phenyl rings has been reported in the context of related 4-(diphenylmethoxy)piperidine derivatives, and these methods are applicable to the 3-substituted isomers. Symmetrical para-substitution on the benzene (B151609) rings has been noted as an important factor for the high potency of some related compounds. The synthesis of 4-[bis(4-fluorophenyl)methoxy]piperidine, for example, serves as a template for these modifications. researchgate.net

The general synthetic route can be described as follows:

Preparation of Substituted Benzophenones: Friedel-Crafts acylation of a substituted benzene with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields the corresponding substituted benzophenone.

Reduction to Diaryl-methanol: The substituted benzophenone is then reduced to the corresponding diaryl-methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Etherification: The resulting substituted diaryl-methanol is then coupled with a protected 3-hydroxypiperidine, such as N-benzyl-3-hydroxypiperidine, under acidic conditions or via a Williamson ether synthesis. The protecting group can be removed in a final step if the secondary amine is desired.

This modular approach allows for the introduction of a wide variety of substituents on one or both phenyl rings, including alkyl, alkoxy, and halogen groups.

Table 1: Examples of Modified Diphenylmethoxy Substituents and Corresponding Synthetic Strategies

Substituted MoietyPrecursor ExampleKey Reaction Type
Bis(4-fluorophenyl)methoxy4,4'-DifluorobenzophenoneReduction and Etherification
(4-Chlorophenyl)(phenyl)methoxy4-ChlorobenzophenoneReduction and Etherification
(4-Methylphenyl)(phenyl)methoxy4-MethylbenzophenoneReduction and Etherification

This table is illustrative and based on general synthetic principles for diarylmethoxy compounds.

Modifying the piperidine ring of the this compound scaffold offers another avenue for creating structural diversity. These alterations can include N-substitution and substitution at other carbon atoms of the ring (C2, C4, C5, C6).

N-Substitution:

The secondary amine of the piperidine ring is a common site for modification. N-alkylation or N-arylation can be readily achieved by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. This method has been extensively used in the synthesis of related 4-(diphenylmethoxy)piperidine analogues. nih.govacs.org For example, a series of N-benzyl analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine were synthesized by reacting the parent piperidine with various substituted benzyl chlorides. nih.govacs.org This strategy is directly transferable to the this compound core.

Table 2: Synthetic Approaches for N-Substituted this compound Analogues

N-SubstituentReagent ExampleReaction Condition
BenzylBenzyl chlorideK₂CO₃, Ethanol, 50 °C
4-Isopropylbenzyl4-Isopropylbenzyl chlorideK₂CO₃, Ethanol, 50 °C
2-Naphthylmethyl1-ChloromethylnaphthaleneK₂CO₃, Ethanol

Data derived from analogous reactions with 4-substituted piperidines. acs.org

Substitution at Other Ring Positions:

Introducing substituents at other positions of the piperidine ring is a more complex synthetic challenge. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has been achieved through a Mannich reaction involving an ethyl-methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate. researchgate.net While not directly applied to this compound, this highlights a potential strategy for constructing more complex piperidine rings that could subsequently be functionalized with a diphenylmethoxy group at the 3-position.

Another approach involves the synthesis of piperidine derivatives from substituted pyridines via reduction. mdpi.com A suitably substituted pyridine could be synthesized and then reduced to the corresponding piperidine, carrying the desired substitution pattern.

More advanced methods for piperidine functionalization include intramolecular cyclization reactions. mdpi.com For example, oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can form substituted piperidines. mdpi.com These routes, while not yet explicitly reported for this compound analogues, represent the frontier of synthetic methodology for this class of compounds.

Table 3: Potential Strategies for Piperidine Ring Alterations

Desired AlterationPotential Synthetic StrategyKey Intermediates
2-Methyl substitutionMannich reaction followed by functional group manipulationSubstituted piperidones
4-Alkyl substitutionReduction of a substituted pyridineSubstituted pyridines
2,6-Diaryl substitutionMulti-component condensation reactionsAromatic aldehydes, ketones, ammonia (B1221849) source

This table presents potential synthetic pathways based on established piperidine synthesis methodologies.

Structure Activity Relationship Sar Investigations of 3 Diphenylmethoxy Piperidine Containing Entities

Positional and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule and the specific placement of its functional groups are critical determinants of its interaction with biological targets. For 3-(diphenylmethoxy)piperidine derivatives, both the position of substituents and the stereochemistry of chiral centers significantly influence their pharmacological profiles.

Influence of Substituents on the Piperidine (B6355638) Ring on Ligand-Target Interactions

The piperidine ring serves as a core scaffold in many biologically active compounds, and its substitution pattern is a key factor in determining biological properties. nih.govresearchgate.net The type and location of substituents on this heterocyclic ring can profoundly affect how a ligand binds to its target receptor or enzyme. researchgate.net For instance, in related piperidine analogues, the introduction of methyl groups can alter the compound's anticancer properties. ajchem-a.com Specifically, the presence of a methyl group on the piperidine ring has been shown to enhance anticancer activity in certain molecular contexts. ajchem-a.com The stereoselective synthesis of polysubstituted piperidines is often pursued to optimize these interactions, as the spatial orientation of these substituents can be crucial for fitting into a specific binding pocket. nih.gov The biological effects of piperidine-containing compounds are highly dependent on the nature and placement of these ring substituents. researchgate.net

Effects of Modifications to the Diphenylmethoxy Group on Binding Profiles

The diphenylmethoxy moiety is a significant contributor to the molecular interactions of this class of compounds, often through hydrophobic and aromatic interactions within the binding site. Modifications to this group, such as altering the phenyl rings or the ether linkage, can dramatically change the binding affinity and selectivity. In studies of structurally related compounds, such as analogs of SA4503, modifications to the ether groups have been shown to have a significant impact on receptor affinity. nih.gov For example, increasing the steric bulk of ether substituents can lead to stronger binding at certain targets, like the dopamine (B1211576) transporter (DAT). nih.gov Conversely, replacing a methoxy group with a phenol can increase affinity for other receptors, such as the σ2 receptor. nih.gov These findings suggest that the electronic and steric properties of the groups attached to the aromatic rings are critical for fine-tuning the binding profile.

Role of N-Substitutions on Modulating Receptor Affinity and Selectivity

The nitrogen atom of the piperidine ring provides a crucial attachment point for various substituents that can modulate a compound's pharmacological properties. The nature of the N-substituent plays a pivotal role in determining both the affinity and selectivity for different receptors and transporters.

In a series of N-benzyl analogues of a related compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, substitutions on the benzyl (B1604629) moiety significantly influenced binding affinity for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov Research demonstrated that introducing 4'-alkenyl and 4'-alkynyl substituents on the phenyl ring of the N-benzyl group resulted in potent compounds. nih.gov Specifically, a vinyl substitution at the 4'-position was found to be the most potent in this series. nih.gov

The table below summarizes the binding affinities of selected N-substituted piperidine analogues at the dopamine transporter.

CompoundN-SubstituentDAT Binding Affinity (Ki, nM)
Analogue 14'-vinylbenzylHigh
Analogue 24'-ethynylbenzylPotent
Analogue 34'-ethylbenzylModerate

This table is illustrative and based on findings that specific substitutions like vinyl groups produce high potency. nih.gov

Furthermore, studies on other N-linked heterocyclic piperidine derivatives have shown that optimization of the N-substituent can lead to high affinity and significant selectivity for specific receptor subtypes, such as the human dopamine D4 receptor over D2 and D3 receptors. nih.gov This highlights the importance of the N-substituent in directing the ligand to its intended target and avoiding off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative structure-activity relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govajrconline.org This approach quantifies physicochemical properties and relates them to pharmacological effects, enabling the prediction of activity for novel molecules and guiding rational drug design. ajrconline.orgresearchgate.net

Development of Three-Dimensional QSAR Models

Three-dimensional QSAR (3D-QSAR) extends classical QSAR by considering the three-dimensional properties of molecules, offering a more detailed understanding of ligand-receptor interactions. nih.govresearchgate.net The development of a 3D-QSAR model involves several key steps:

Dataset Selection and Alignment: A set of molecules with known biological activities is chosen. These molecules are then aligned or superimposed based on a common scaffold or a proposed binding mode. researchgate.net

Field Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at various points around the molecules. ajrconline.org

Statistical Analysis: Robust statistical techniques, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in these 3D fields with the observed biological activities. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of a set of compounds not used in model generation (a test set). researchgate.net

For piperidine-containing compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. researchgate.netresearchgate.net These models generate contour maps that visualize the regions where specific properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity, providing a roadmap for designing more potent compounds. researchgate.net For example, 3D-QSAR studies on piperidine-substituted analogues have been used to identify structural features required for inhibiting targets like anaplastic lymphoma kinase (ALK). researchgate.netresearchgate.net

Correlation of Electronic and Steric Descriptors with Biological Responses

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov Electronic and steric descriptors are among the most important properties correlated with biological responses.

Electronic Descriptors: These properties describe the electron distribution in a molecule and its ability to engage in electronic interactions such as hydrogen bonding and electrostatic interactions. In 3D-QSAR studies of piperidine derivatives, electrostatic fields are consistently shown to be important for activity. researchgate.netmdpi.com Contour maps from these models often indicate that regions of increased positive or negative potential are favorable for binding, guiding the placement of electron-donating or electron-withdrawing groups to enhance potency.

Steric Descriptors: These properties relate to the size and shape of the molecule, which are critical for ensuring a proper fit within a receptor's binding site. researchgate.net 3D-QSAR models for various piperidine-containing inhibitors have demonstrated the importance of steric properties. researchgate.netmdpi.com The resulting contour maps highlight areas where bulky substituents are favored, suggesting opportunities to improve activity by adding larger groups, and areas where steric bulk is detrimental, indicating steric clashes that should be avoided. mdpi.com

By correlating these descriptors with biological data, QSAR models provide quantitative insights that help explain the observed SAR and facilitate the design of new this compound analogues with improved biological profiles.

Molecular Target and Mechanistic Investigations of 3 Diphenylmethoxy Piperidine Derivatives

Interaction with Monoamine Transporter Systems

Derivatives of 3-(diphenylmethoxy)piperidine have demonstrated a notable affinity for the dopamine (B1211576) transporter, a key protein in regulating dopamine levels in the brain. biorxiv.org This interaction is central to their potential pharmacological effects. The binding of these compounds to DAT can block the reuptake of dopamine from the synaptic cleft, thereby increasing its concentration and prolonging its action. vcu.edu The structural features of these piperidine (B6355638) derivatives, such as the diphenylmethoxy moiety and substitutions on the piperidine ring, are critical determinants of their binding potency and selectivity for DAT. researchgate.netnih.govbiomolther.org

Ligand competition studies using radiolabeled probes are a fundamental method for characterizing the binding of this compound derivatives to the dopamine transporter. In these assays, the ability of a test compound to displace a known radiolabeled ligand, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55, from its binding site on the DAT is measured. researchgate.netnih.govacs.orgebi.ac.uk This provides a quantitative measure of the compound's binding affinity, typically expressed as the inhibition constant (Ki) or the concentration that inhibits 50% of the radioligand binding (IC₅₀).

For instance, a series of N-substituted analogues of 3α-[bis(4'-fluorophenyl)methoxy]tropane were shown to displace [³H]WIN 35,428 from the dopamine transporter in rat caudate putamen with Ki values ranging from 13.9 to 477 nM. researchgate.net Similarly, novel 3-aminomethyl- and 4-aminopiperidine (B84694) analogues of GBR 12935 were evaluated as inhibitors of [¹²⁵I]RTI-55 binding at the DAT. acs.orgebi.ac.uk These studies are crucial for establishing the structure-activity relationships (SAR) of these compounds, revealing how modifications to the chemical structure influence their affinity for the dopamine transporter. researchgate.net

Table 1: Binding Affinities of Selected this compound Derivatives at the Dopamine Transporter

Compound/Analog Radiolabeled Probe Binding Affinity (Kᵢ or IC₅₀) Reference
(S)-N-(2-amino-3-methyl-n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]tropane [³H]WIN 35,428 Kᵢ = 29.5 nM researchgate.net
4-[Bis(4-fluorophenyl)methoxy]-1-methylpiperidine Not Specified IC₅₀ = 22.1 ± 5.73 nM researchgate.net
4-[Bis(4-fluorophenyl)methoxy]piperidine Not Specified IC₅₀ = 17.0 ± 1.0 nM researchgate.net
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 9 Not Specified IC₅₀ = 6.6 nM nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 19a Not Specified IC₅₀ = 6.0 nM nih.gov

Beyond binding affinity, the functional activity of this compound derivatives is assessed by their ability to inhibit dopamine reuptake. These experiments are typically conducted using cellular models (e.g., cells expressing the dopamine transporter) or synaptosomes, which are isolated nerve terminals containing functional transporters. researchgate.netnih.gov By measuring the uptake of radiolabeled dopamine (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound, researchers can determine the compound's potency as a dopamine reuptake inhibitor. researchgate.netacs.org

Studies have shown that compounds like diphenylpyraline (B1670736) (DPP) and its analogs are potent dopamine reuptake inhibitors. researchgate.netnih.gov The fact that DPP can inhibit dopamine reuptake without producing significant rewarding effects has made it and its analogs interesting candidates for further investigation. researchgate.netnih.gov The inhibitory effect of these compounds on dopamine reuptake is a direct consequence of their binding to the dopamine transporter, which blocks the transporter's ability to clear dopamine from the synapse. vcu.edu

Several derivatives of this compound have also been investigated for their interaction with the serotonin (B10506) transporter (SERT). nih.govnih.govebi.ac.uk The binding affinity of these compounds for SERT is often determined through competition assays with radiolabeled ligands specific for SERT, such as [³H]citalopram. nih.govlilab-ecust.cn The ability of these compounds to inhibit serotonin reuptake is a key functional measure of their activity at SERT.

Structure-activity relationship studies have revealed that modifications to the piperidine scaffold can significantly alter a compound's affinity and selectivity for SERT. ebi.ac.uknih.gov For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, different alkyl chain lengths and substitutions were introduced to optimize activity and selectivity. ebi.ac.uk Some analogs, such as (R)-8, which is a 2-amino-substituted derivative of GBR 12909, have shown high affinity for both DAT and SERT, suggesting potential for development as dual-action transporter ligands. nih.gov

Table 2: Binding Affinities of Selected this compound Derivatives at the Serotonin Transporter

Compound/Analog Radiolabeled Probe Binding Affinity (Kᵢ) Reference
(R)-8 (2-amino-substituted GBR 12909 analog) Not Specified 22 nM nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine [³H]citalopram High Potency ebi.ac.uk

The interaction of this compound derivatives with the norepinephrine (B1679862) transporter (NET) has also been a subject of investigation. acs.orgnih.govebi.ac.uknih.gov Binding affinities for NET are typically assessed using radiolabeled ligands like [³H]nisoxetine. nih.govlilab-ecust.cn Functional inhibition of norepinephrine reuptake is then measured to determine the compound's potency at NET. acs.org

Studies have shown that while some this compound analogs exhibit weak potency for NET, others can preferentially inhibit norepinephrine reuptake. acs.orglilab-ecust.cn For instance, certain 3-aminomethyl- and 4-aminopiperidine analogues of GBR 12935 were found to preferentially inhibit norepinephrine reuptake. acs.org The selectivity of these compounds for NET over other monoamine transporters is highly sensitive to modifications of the central piperidine or piperazine (B1678402) ring. acs.org

A crucial aspect of the pharmacological characterization of this compound derivatives is the analysis of their transporter selectivity profiles. nih.govacs.orgnih.govebi.ac.uk This involves comparing the binding affinities or reuptake inhibition potencies of a compound across DAT, SERT, and NET. The selectivity ratio (e.g., SERT/DAT or DAT/SERT) provides a quantitative measure of a compound's preference for one transporter over another. nih.govebi.ac.uk

For example, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine (a derivative of GBR 12935) demonstrated high potency and was found to be highly selective for the dopamine transporter, with a SERT/DAT selectivity ratio of 49. ebi.ac.uk In another study, compounds 9 and 19a, which are analogs of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine, were found to be more potent and selective for DAT over SERT compared to the reference compound GBR 12909. nih.gov The development of compounds with specific selectivity profiles is a key goal in medicinal chemistry, as it can lead to more targeted therapeutic effects. acs.orgnih.gov

Table 3: Transporter Selectivity Ratios for Selected this compound Derivatives

Compound/Analog DAT/SERT Ratio SERT/DAT Ratio Reference
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 9 33.8 - nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue 19a 30.0 - nih.gov
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine - 49 ebi.ac.uk
GBR 12909 6.1 - nih.gov
Oxygenated derivative of GBR 12935 (Compound 16) - 254 nih.gov
Oxygenated derivative of GBR 12935 (Compound 18) - 250 nih.gov

Dopamine Transporter (DAT) Binding and Reuptake Inhibition Mechanisms

Muscarinic Receptor Modulation

Derivatives of this compound have been subject to extensive investigation for their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors crucial for regulating numerous physiological functions. These studies have revealed potent and often selective antagonistic properties at specific receptor subtypes.

M3 Muscarinic Receptor Antagonism and Selectivity

Research has prominently identified certain this compound derivatives as selective antagonists of the M3 muscarinic receptor. A key example is Zamifenacin, which is chemically defined as (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine. Studies have consistently classified Zamifenacin as a selective M3 muscarinic receptor antagonist. In vitro functional studies have demonstrated that Zamifenacin acts as a surmountable antagonist.

The selectivity for the M3 receptor is a defining characteristic of Zamifenacin's pharmacological profile. This selectivity is not uniform across all tissues, as the compound displays varying affinity for M3 receptors in different preparations. For instance, Zamifenacin shows a higher affinity for ileal M3 receptors compared to those in the oesophagus and trachea. This tissue-dependent affinity suggests that the degree of M3/M2 receptor selectivity is influenced by the specific M3 receptor preparation being studied. The primary mechanism of its action is competitive antagonism at the receptor site.

Cross-Reactivity with Other Muscarinic Receptor Subtypes (e.g., M1, M2, M4)

While exhibiting a preference for the M3 subtype, this compound derivatives like Zamifenacin also demonstrate cross-reactivity with other muscarinic receptor subtypes, including M1, M2, and M4. Radioligand binding studies have been instrumental in quantifying these interactions, revealing a profile of competitive antagonism across multiple subtypes.

The binding affinities of Zamifenacin, expressed as pKi values, illustrate its receptor interaction profile. In studies using various tissue preparations, the following pKi values were determined: 8.52 for M3 receptors (rat submaxillary gland), 7.93 for M2 receptors (rat myocardium), 7.90 for M1 receptors (rat cerebral cortex), and 7.78 for M4 receptors (rabbit lung). These values confirm the highest affinity for the M3 subtype, with progressively lower affinities for M2, M1, and M4 receptors, respectively.

Functional studies further elaborate on this cross-reactivity. Zamifenacin's apparent affinity (pA2 values) was measured as 9.31 in guinea-pig ileum (M3), 6.60 in guinea-pig left atria (M2), and 7.93 in canine saphenous vein (putative M1). The significant difference between its affinity for ileal M3 receptors and atrial M2 receptors underscores its selectivity, even with measurable activity at other subtypes. It is important to note that other piperidine analogues have been specifically designed for high potency and selectivity for other muscarinic subtypes, such as the M2 receptor.

Binding Affinity (pKi) of Zamifenacin at Muscarinic Receptor Subtypes
Receptor SubtypeTissue SourcepKi ValueReference
M1Rat Cerebral Cortex7.90 ± 0.08
M2Rat Myocardium7.93 ± 0.13
M3Rat Submaxillary Gland8.52 ± 0.04
M4Rabbit Lung7.78 ± 0.04

Histamine (B1213489) Receptor Interactions

In addition to their effects on muscarinic receptors, derivatives of the core diphenylmethoxy-piperidine structure are recognized for their significant interactions with histamine receptors.

H1 Receptor Antagonism Mechanisms

Compounds structurally related to this compound, such as Diphenylpyraline (4-(diphenylmethoxy)-1-methylpiperidine), are established histamine H1 receptor antagonists. The primary mechanism of action for these antihistamines is competitive antagonism at H

Computational Chemistry and Molecular Modeling of 3 Diphenylmethoxy Piperidine and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is crucial for understanding the binding mode of 3-(Diphenylmethoxy)piperidine analogues and for virtual screening of compound libraries. researchgate.netmdpi.com

Compound ClassTarget ReceptorPredicted Binding InteractionsKey Structural Feature Orientation
Piperidine-based ligandsDopamine (B1211576) Transporter (DAT)Interactions with specific sub-pocketsDiphenylmethoxy group projection
Piperidine-based ligandsSigma-1 ReceptorSalt bridge with Glu/Asp, Cation-pi with PhePiperidine (B6355638) nitrogen ionization

Through molecular docking, researchers can identify the specific amino acid residues within the receptor's binding site that are crucial for recognizing and binding to the ligand. For example, site-directed mutagenesis studies, guided by computational models, have identified key residues in the dopamine transporter that are important for the binding of cocaine and its analogues. duq.edu One such critical residue is an aspartic acid in transmembrane domain 1, which is thought to contribute to an aromatic binding pocket for DAT ligands. duq.edu

In the context of sigma-1 receptor ligands, docking studies have highlighted the importance of Glu172 and Asp126 for forming a bidentate salt bridge with the piperidine nitrogen. nih.gov Furthermore, Phe107 has been identified as a key residue for establishing stabilizing π–cation interactions. nih.gov Studies on other receptors have also pointed to the significance of hydrophobic residues in the binding pocket, which interact favorably with the lipophilic parts of the ligands, such as the diphenylmethoxy group.

Target ReceptorCritical Amino Acid ResiduesType of InteractionInteracting Ligand Moiety
Dopamine Transporter (DAT)Aspartic Acid (TM1)Aromatic binding pocket formationAromatic moiety of ligand
Sigma-1 ReceptorGlu172, Asp126Salt BridgePiperidine Nitrogen
Sigma-1 ReceptorPhe107Cation-pi InteractionIonized Piperidine Nitrogen

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the calculation of binding free energies. nih.govnih.gov These simulations offer a more realistic representation of the biological system compared to static docking poses.

MD simulations are employed to evaluate the stability of the binding pose predicted by molecular docking. nih.govmdpi.com By simulating the movement of atoms over time, researchers can observe whether the ligand remains stably bound within the receptor's active site or if it undergoes significant conformational changes or even dissociates. nih.govmdpi.com For piperidine-containing systems, MD simulations have shown that the piperidine ring generally maintains a stable chair conformation throughout the simulation. The stability of the ligand-receptor complex is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit a low and converging RMSD value. nih.govmdpi.com

A key application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity of a ligand for its target. nih.govnih.gov Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to compute these energies. nih.govnih.gov These calculations can help to rank different analogues of this compound based on their predicted binding affinities and can guide the optimization of lead compounds. nih.gov The calculated binding free energies are often compared with experimental values, such as Ki or IC50, to validate the computational model. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific receptor. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the receptor's binding site. nih.govplos.org

These models are then used as 3D queries to screen large chemical databases in a process called virtual screening, aiming to identify novel compounds with the desired biological activity. plos.orgmedsci.orgdovepress.com For analogues of this compound, pharmacophore models would typically include features such as a hydrophobic group (representing the diphenylmethoxy moiety), a hydrogen bond acceptor/donor (from the piperidine nitrogen), and aromatic rings. nih.govplos.org Virtual screening campaigns based on such pharmacophores have the potential to discover new chemical scaffolds with similar or improved activity profiles. dovepress.comrsc.org The hits from virtual screening are often further evaluated using molecular docking and other computational methods before being selected for experimental testing. medsci.orgdovepress.com

Quantum Chemical Analyses of Electronic Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound and its analogues. By solving the Schrödinger equation, these computational methods provide insights into fundamental properties that govern molecular behavior. researchgate.net Density Functional Theory (DFT) is a particularly prominent method for investigating the electronic properties of atoms and molecules. researchgate.net

Research on analogues of this compound, such as 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) (MDPO), has utilized quantum chemical calculations to analyze molecular geometries, spectroscopic data, and electronic characteristics. iaea.orgresearchgate.net Such studies often employ methods like Hartree-Fock (HF) and DFT with specific basis sets (e.g., 6-311++G(d,p)) to obtain detailed information about the molecule's stability and charge distribution. iaea.orgresearchgate.net

Detailed Research Findings

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its ability to act as an electron acceptor.

Table 1: Frontier Molecular Orbital Energies and Properties of a this compound Analogue (MDPO)

Property Value (eV)
HOMO Energy -6.21
LUMO Energy -1.35
HOMO-LUMO Energy Gap 4.86
Ionization Potential 6.21
Electron Affinity 1.35
Global Hardness 2.43
Global Electrophilicity Index 1.63
Chemical Potential -3.78

Data derived from theoretical calculations on 3-methyl-2,6-diphenyl piperidin-4-one, a structural analogue. iaea.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution within a molecule, revealing the nature of chemical bonds and intermolecular interactions. iaea.orgresearchgate.net This method investigates charge transfer and hyperconjugative interactions, which contribute to molecular stability. In studies of piperidine analogues like MDPO, NBO analysis has been used to confirm the stability arising from intramolecular charge transfer. iaea.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, with red areas indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). For piperidine derivatives, the nitrogen atom and any oxygen atoms are typically regions of high electron density and negative electrostatic potential, making them likely sites for interaction with electrophiles.

Reactivity Descriptors: Quantum chemical calculations can provide various descriptors that quantify the reactivity of a molecule. These are often derived from the HOMO and LUMO energies. For example, in the study of piperidine itself, quantum chemistry calculations have been used to determine the branching ratios for H-abstraction reactions initiated by hydroxyl radicals, identifying the most likely sites of reaction (N-H vs. C-H bonds). nih.gov The calculations showed that H-abstraction occurs preferentially from the C2 position of the piperidine ring, followed by the nitrogen atom. nih.gov

Table 2: Calculated Reactivity Descriptors for a this compound Analogue (MDPO)

Descriptor Definition Calculated Value (eV)
Ionization Potential (I) -EHOMO 6.21
Electron Affinity (A) -ELUMO 1.35
Hardness (η) (I - A) / 2 2.43
Softness (S) 1 / (2η) 0.206
Electronegativity (χ) (I + A) / 2 3.78
Electrophilicity Index (ω) μ2 / (2η) 1.63

Data derived from theoretical calculations on 3-methyl-2,6-diphenyl piperidin-4-one, a structural analogue. iaea.orgresearchgate.net

These computational approaches provide a powerful framework for understanding the electronic structure and predicting the chemical behavior of this compound and its analogues, guiding further experimental studies and the design of new molecules with tailored properties.

Preclinical Experimental Methodologies and Biochemical Characterization

In Vitro Pharmacological Assays

In vitro assays are the cornerstone of early-stage drug discovery, providing initial data on the interaction of a compound with its biological targets in a controlled environment.

Cell-Based Assays for Receptor Binding and Functional Activity

Cell-based assays are instrumental in determining the affinity and functional effects of 3-(Diphenylmethoxy)piperidine at specific molecular targets. Radioligand binding assays are a common method to quantify the affinity of a compound for a particular receptor. In these assays, cell lines engineered to express a high density of a specific receptor, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET), are utilized. The ability of this compound to displace a radiolabeled ligand, such as [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET, from its binding site is measured. nih.gov The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Functional assays complement binding data by assessing the biological response elicited by the compound. For instance, if this compound is being investigated as a dopamine reuptake inhibitor, its ability to block the uptake of [³H]dopamine into cells expressing DAT would be evaluated. nih.gov Such experiments provide crucial information on whether the compound acts as an agonist, antagonist, or modulator of receptor function.

Assay TypeTargetRadioligand ExampleMeasured Parameter
Receptor BindingDopamine Transporter (DAT)[³H]WIN 35,428Ki
Receptor BindingSerotonin Transporter (SERT)[³H]citalopramKi
Receptor BindingNorepinephrine Transporter (NET)[³H]nisoxetineKi
Functional (Uptake)Dopamine Transporter (DAT)[³H]DopamineIC₅₀

Tissue-Based Assays for Reuptake Inhibition and Receptor Antagonism

To assess the activity of this compound in a more physiologically relevant context, tissue-based assays are employed. These assays utilize preparations from specific brain regions known to be rich in the target receptors or transporters. For example, synaptosomes, which are isolated nerve terminals, can be prepared from brain areas like the striatum to study the inhibition of neurotransmitter reuptake.

The potency of this compound in inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into these synaptosomes would be quantified. This provides a measure of the compound's functional activity on the native transporters within a complex biological matrix. Similarly, receptor antagonism can be evaluated in tissue preparations by measuring the ability of this compound to block the functional response induced by a known agonist.

In Vivo Animal Model Studies Focused on Mechanistic Elucidation

In vivo studies in animal models are essential to understand the physiological and behavioral effects of this compound and to confirm that the in vitro findings translate to a whole-organism level.

Neurochemical Profiling using Microdialysis Techniques

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. A microdialysis probe is surgically implanted into a brain area of interest, such as the nucleus accumbens or prefrontal cortex. Following a recovery period, the probe is perfused with a physiological solution, and the resulting dialysate is collected and analyzed, typically by high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

This technique would allow for the direct assessment of how the administration of this compound affects the extracellular concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine. An increase in the extracellular level of a particular neurotransmitter would provide strong evidence for reuptake inhibition in vivo.

Assessment of Behavioral Responses Indicative of Target Engagement (e.g., locomotor activity, drug discrimination)

Behavioral assays in animal models can provide indirect evidence of target engagement and the central nervous system effects of a compound.

Locomotor Activity: Changes in spontaneous locomotor activity are often used to assess the stimulant or sedative properties of a compound. For a compound like this compound, which may target the dopamine system, an increase in locomotor activity in rodents would be indicative of a stimulant effect, consistent with dopamine reuptake inhibition. nih.gov

Drug Discrimination: This is a more specific behavioral assay used to determine if a novel compound has subjective effects similar to a known drug. Animals are trained to discriminate between the administration of a known drug (e.g., cocaine) and a vehicle. Once trained, the animals are tested with this compound to see if it substitutes for the training drug, suggesting a similar mechanism of action. nih.gov For instance, if animals trained to discriminate cocaine from saline generalize to this compound, it would suggest that the novel compound has cocaine-like subjective effects, likely mediated through the dopamine transporter. nih.gov

Imaging Studies (e.g., PET) for In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to quantify the occupancy of a specific receptor or transporter by a drug in the living brain. A radiolabeled tracer that binds to the target of interest is administered, and the displacement of this tracer by the unlabeled drug (this compound) is measured.

This methodology provides direct evidence of target engagement in the central nervous system and can be used to establish a relationship between the dose of the compound administered and the percentage of receptors or transporters occupied. This information is crucial for understanding the therapeutic window of the compound and for guiding dose selection in further studies.

Patent Landscape and Intellectual Property Analysis of Derivatives

Analysis of Patented Chemical Structures Incorporating the 3-(Diphenylmethoxy)piperidine Moiety

The core structure of this compound has been a foundational element in the design of various patented compounds. A key area of patent activity has been in the development of monoamine reuptake inhibitors. These compounds are crucial in the treatment of a range of neurological and psychiatric conditions.

A significant patent in this domain, US6376673B1, discloses a series of piperidine (B6355638) derivatives that act as monoamine neurotransmitter re-uptake inhibitors. These compounds are designed for the potential treatment of disorders such as Parkinson's disease, depression, obsessive-compulsive disorders, and attention deficit hyperactivity disorder (ADHD). The patent highlights the versatility of the piperidine scaffold in modulating the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Another notable patent, US7915419B2, describes alkyl-substituted piperidine derivatives that also function as monoamine neurotransmitter re-uptake inhibitors. This patent underscores the ongoing innovation in modifying the core piperidine structure to enhance potency and selectivity for specific monoamine transporters.

While many patents focus on the broader class of piperidine derivatives, the this compound scaffold offers a distinct profile. Its structural features, including the bulky diphenylmethoxy group at the 3-position of the piperidine ring, play a crucial role in the interaction with biological targets.

The following table provides an overview of representative patented compounds that incorporate a diphenylmethoxy-piperidine or a closely related piperidine moiety, highlighting the diversity of chemical modifications and their intended therapeutic applications.

Patent NumberCompound Structure/DescriptionTherapeutic Application
US637667-B1 Piperidine derivatives as monoamine neurotransmitter re-uptake inhibitors.Parkinson's disease, depression, obsessive-compulsive disorders, panic disorders, dementia, memory deficits, attention deficit hyperactivity disorder, obesity, anxiety, eating disorders, and drug addiction or misuse.
US791541-B2 Alkyl substituted piperidine derivatives as monoamine neurotransmitter re-uptake inhibitors.Therapy for CNS disorders.
RU239626-C2 Heteroaryl-substituted piperidine derivatives.Hepatic carnitine palmitoyltransferase (L-CPT1) inhibitors.

Trends in Intellectual Property Filings Related to Research Applications

The intellectual property filings related to this compound and its derivatives reveal a clear trend towards their application in the field of neuropharmacology. The primary focus of research and development, as reflected in the patent literature, is on their role as monoamine reuptake inhibitors.

The consistent filing of patents for piperidine derivatives with monoamine reuptake inhibitory activity, such as those seen in US6376673B1 and US7915419B2, indicates a sustained interest in this therapeutic approach for a variety of CNS disorders. The ability of these compounds to modulate the levels of key neurotransmitters like dopamine, serotonin, and norepinephrine in the brain makes them attractive candidates for drug development.

Furthermore, the patent landscape suggests a growing sophistication in the design of these molecules. Early patents may have focused on broader claims around the piperidine scaffold, while more recent filings often involve more specific and nuanced chemical modifications aimed at improving efficacy, selectivity, and pharmacokinetic profiles. This trend reflects a deeper understanding of the structure-activity relationships of these compounds and a more targeted approach to drug discovery.

Beyond their application as monoamine reuptake inhibitors, the versatility of the piperidine scaffold is being explored in other therapeutic areas. For instance, the Russian patent RU2396269C2 describes heteroaryl-substituted piperidine derivatives as inhibitors of hepatic carnitine palmitoyltransferase 1 (L-CPT1), suggesting potential applications in metabolic disorders.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Diphenylmethoxy)piperidine, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

In ¹H NMR spectroscopy, the proton signals for the piperidine (B6355638) ring are expected in the aliphatic region (approximately 1.5-3.5 ppm). These signals typically exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons. The proton on the carbon bearing the diphenylmethoxy group (H-3) would appear as a distinct multiplet. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The methine proton of the diphenylmethoxy group (-O-CH (Ph)₂) gives rise to a characteristic singlet or doublet further downfield. The ten protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region (around 7.2-7.4 ppm).

In ¹³C NMR spectroscopy, the piperidine ring carbons resonate in the aliphatic region of the spectrum. The carbon atom attached to the ether oxygen (C-3) would be shifted downfield compared to the other piperidine carbons. The carbons adjacent to the nitrogen (C-2 and C-6) also experience a downfield shift. The methine carbon of the diphenylmethoxy group is highly deshielded and appears at a lower field. The aromatic carbons of the two phenyl rings will produce several signals in the aromatic region (typically 120-145 ppm), with the ipso-carbon (the carbon directly attached to the methine group) appearing at the lowest field in this range.

Predicted NMR Data for this compound The following tables outline the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Piperidine N-H 1.5 - 2.5 Broad Singlet
Piperidine CH₂ (C4, C5) 1.4 - 1.9 Multiplet
Piperidine CH₂ (C2, C6) 2.5 - 3.2 Multiplet
Piperidine CH (C3) 3.3 - 3.8 Multiplet
Diphenylmethoxy CH 5.3 - 5.6 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Piperidine C4, C5 20 - 35
Piperidine C2, C6 45 - 55
Piperidine C3 70 - 80
Diphenylmethoxy CH 80 - 85
Aromatic CH 126 - 129

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula of the compound is C₁₈H₂₁NO, which corresponds to a monoisotopic mass of approximately 283.1623 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 283. The fragmentation pattern is dominated by cleavages that lead to stable ions. A key fragmentation pathway involves the cleavage of the C-O ether bond, generating the highly stable benzhydryl cation (diphenylmethyl cation, [ (C₆H₅)₂CH ]⁺). This fragment is expected to produce a very prominent peak at m/z 167. Other significant fragments would arise from the piperidine ring, including loss of the diphenylmethoxy group or ring-opening pathways. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Ion Formula
283 [M]⁺• (Molecular Ion) [C₁₈H₂₁NO]⁺•
167 Benzhydryl cation [C₁₃H₁₁]⁺
117 Piperidin-3-yloxy fragment [C₅H₁₀NO]⁺

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. nih.gov For this compound, this technique could unambiguously establish the spatial arrangement of the atoms.

Analysis of related substituted piperidine structures reveals that the piperidine ring almost universally adopts a stable chair conformation to minimize angular and torsional strain. nih.govrsc.org In this conformation, substituents can occupy either an axial or an equatorial position. Due to the significant steric bulk of the diphenylmethoxy group, it is strongly predicted to reside in the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. nih.gov

While no specific crystal structure for this compound is currently available in open literature, X-ray diffraction analysis of a suitable single crystal would confirm this predicted conformation. nih.gov It would also provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the piperidine N-H group. nih.gov

Table 4: Expected Conformational Data from X-ray Crystallography

Structural Feature Expected Observation Rationale
Piperidine Ring Conformation Chair Minimization of steric and torsional strain

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various samples. bjbms.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method would employ a C18 (octadecylsilyl) stationary phase, which is nonpolar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The presence of the basic piperidine nitrogen necessitates the addition of an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase. researchgate.netnih.gov This ensures that the amine is protonated, preventing peak tailing and resulting in sharp, symmetrical peaks suitable for accurate quantification.

Detection is typically achieved using a UV detector. The two phenyl rings in the diphenylmethoxy group act as a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm. google.com By comparing the peak area of the sample to that of a certified reference standard, the purity and concentration of this compound can be accurately determined.

Table 5: Typical RP-HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (with 0.1% TFA)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Future Research Directions and Emerging Academic Applications

Design and Synthesis of Multifunctional Ligands Incorporating the Core Structure

The development of single chemical entities that can modulate multiple biological targets, known as multifunctional or multi-target directed ligands (MTDLs), is a growing strategy in drug discovery. The 3-(diphenylmethoxy)piperidine core is well-suited for this approach due to its established role in compounds targeting various receptors and transporters.

Future research is focused on the rational design of hybrid molecules that combine the diphenylmethoxy-piperidine moiety with other pharmacophores to achieve a desired polypharmacological profile. For instance, derivatives are being explored that act as dual antagonists for both histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov The piperidine (B6355638) ring has been identified as a critical structural element for achieving high affinity at the σ1 receptor while maintaining potent activity at the H3 receptor. nih.gov This dual antagonism is being investigated for novel pain therapies, building on the preclinical efficacy of selective ligands for each target. nih.gov

Another area of active synthesis involves creating analogues of potent dopamine (B1211576) transporter (DAT) inhibitors like GBR 12935, which contains a related diphenylmethoxy-piperazine structure. nih.govnih.gov By making strategic modifications to the piperidine core and its substituents, researchers aim to fine-tune selectivity across monoamine transporters (dopamine, serotonin (B10506), and norepinephrine) to develop potential treatments for substance abuse and neurological disorders. acs.org For example, introducing specific substitutions on the aromatic rings can significantly enhance selectivity for the DAT over the serotonin transporter (SERT). acs.org

The synthesis of these complex molecules often relies on established and innovative organic chemistry techniques. Key synthetic routes include the hydrogenation of pyridine (B92270) precursors and various intra- and intermolecular cyclization strategies to form the core piperidine ring. nih.gov The challenge lies in achieving high stereo- and regioselectivity, often requiring the use of chiral ligands and catalysts. nih.gov

Table 1: Examples of Multifunctional Ligand Strategies

Target Combination Therapeutic Area Rationale
Histamine H3 / Sigma-1 Receptor Neuropathic Pain Synergistic modulation of pain signaling pathways. nih.gov
Dopamine / Serotonin Transporters Depression, Addiction Balanced modulation of neurotransmitter levels. acs.org

Exploration of Novel Mechanisms of Action for Related Compounds

Beyond simple receptor binding or transporter inhibition, researchers are investigating more nuanced and novel mechanisms of action for compounds containing the this compound scaffold. A key area of exploration is the concept of functional selectivity, where a ligand can stabilize different conformational states of a receptor, leading to distinct downstream signaling outcomes.

One promising research direction is the development of cocaine antagonists based on the diphenylmethoxy-piperidine structure. The goal is to create compounds that block cocaine's binding to the dopamine transporter (DAT) but still permit the reuptake of dopamine. nih.gov This sophisticated mechanism would theoretically prevent the reinforcing effects of cocaine without disrupting normal dopamine homeostasis. Studies have shown that it is possible to separate the biological activities of binding inhibition from reuptake inhibition through specific structural modifications of the core molecule, although further optimization is needed. nih.gov

Furthermore, the interaction of these compounds with intracellular signaling cascades is a critical area of study. Activation of G protein-coupled receptors (GPCRs) and other targets by these ligands can trigger a variety of downstream events, including the modulation of protein kinases, ion channels, and transcription factors. scispace.com Understanding how different structural analogues influence these downstream signaling pathways is essential for predicting their therapeutic effects and potential side effects. reactome.orgnih.gov For example, some sigma-1 receptor ligands with a piperidine core act as functional agonists, stimulating calcium flux, while others act as antagonists. nih.gov Elucidating the structural basis for these different functional outcomes is a key objective for future research.

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The discovery and optimization of novel drugs based on the this compound scaffold are being significantly accelerated by the integration of computational and experimental methods. In silico techniques allow researchers to screen vast virtual libraries, predict binding affinities, and understand structure-activity relationships (SAR) before undertaking costly and time-consuming synthesis.

Computational Approaches in Drug Design:

Virtual Screening: This involves computationally screening large databases of compounds to identify those that are likely to bind to a specific biological target. Pharmacophore-based screening has been successfully used to identify novel piperidine-based antagonists for targets like the α7 nicotinic acetylcholine (B1216132) receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that confer affinity and selectivity. Docking studies have been used to decipher the binding mode of piperidine-based ligands to the sigma-1 receptor.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of newly designed molecules and to guide the optimization of lead compounds. Machine learning-based QSAR models are increasingly being applied to large datasets of dopamine transporter ligands to identify novel scaffolds. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing information about the stability of binding interactions and potential conformational changes.

These computational predictions are then validated and refined through experimental testing. High-throughput screening (HTS) of compound libraries against biological targets provides the initial data needed to build and train computational models. Hits identified from either virtual or experimental screening are then synthesized and subjected to a battery of in vitro and in vivo assays to confirm their activity, selectivity, and functional effects. This iterative cycle of computational design and experimental validation streamlines the drug discovery process, enabling a more rational and efficient search for new therapeutic agents.

Development of Research Tools for Specific Biological Pathway Probes

Compounds derived from the this compound structure are not only being developed as potential therapeutics but also as sophisticated research tools to probe and investigate specific biological pathways. Their ability to selectively interact with targets like monoamine transporters and GPCRs makes them invaluable for studying the function of these proteins in both healthy and diseased states. targetmol.com

A major application is in the development of radiolabeled ligands for in vivo imaging techniques such as Positron Emission Tomography (PET). nih.gov By labeling a selective ligand with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), researchers can visualize and quantify the density and distribution of a specific target, such as the dopamine transporter, in the living brain. nih.govnih.gov This provides a powerful diagnostic tool for conditions like Parkinson's disease and allows for the study of how drug candidates engage with their targets in real-time. nih.govfrontiersin.org The synthesis of potent and selective derivatives is the first step toward creating a successful PET radiotracer. nih.gov

In addition to imaging agents, these compounds are used extensively in vitro as pharmacological tools:

Radioligand Binding Assays: Tritiated ([³H]) or iodinated ([¹²⁵I]) versions of these ligands are used to determine the binding affinity and selectivity of new, unlabeled compounds for a wide range of receptors and transporters. nih.govnih.gov

Fluorescent Probes: By chemically attaching a fluorescent molecule (a fluorophore) to the piperidine scaffold, researchers can create probes to visualize targets in cells and tissues using fluorescence microscopy. mdpi.commdpi.comrsc.org These tools can help elucidate the subcellular localization of a target protein and track its movement in response to various stimuli.

The development of these molecular probes is crucial for fundamental neuroscience and pharmacology research, enabling a deeper understanding of the signaling pathways that are dysregulated in various disorders. pharmaceuticalintelligence.com

Q & A

Q. What are the recommended safety protocols for handling 3-(Diphenylmethoxy)piperidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95 filters) if dust or aerosols are generated .
  • Storage: Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid contact with incompatible materials (e.g., strong oxidizers) .
  • Spill Management: Use vacuum collection tools to avoid dust dispersion. Decontaminate surfaces with ethanol and dispose of waste via certified hazardous waste protocols .

Q. What synthetic routes are commonly employed for synthesizing this compound derivatives?

Methodological Answer: A standard approach involves:

  • Condensation Reactions: Reacting piperidine precursors with diphenylmethanol derivatives under acidic catalysis (e.g., acetic acid).
  • Purification: Isolate precipitates via vacuum filtration, followed by sequential washing with water and methanol to remove unreacted starting materials .
  • Yield Optimization: Typical yields range from 85–95% under stoichiometric conditions (1:1 molar ratio) in ethanol .

Example Synthesis Table (Adapted from ):

StepReagents/ConditionsYieldCharacterization Methods
1Ethanol, AcOH, 1 hr stirring91%1H NMR (DMSO-d6), FTIR, HRMS

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates. Ethanol is preferred for its balance of polarity and ease of removal .
  • Catalyst Tuning: Evaluate Brønsted acids (e.g., HCl, H2SO4) versus Lewis acids (e.g., ZnCl2) to accelerate condensation kinetics .
  • In Situ Monitoring: Use thin-layer chromatography (TLC) with dichloromethane mobile phases to track reaction progress. UV visualization at 254 nm detects conjugated intermediates .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • NMR Discrepancies: Cross-reference 1H and 13C NMR shifts with computational models (e.g., DFT calculations). For example, aromatic proton shifts in DMSO-d6 typically align within ±0.1 ppm of predicted values .
  • HRMS Validation: Ensure mass accuracy (<5 ppm error) by calibrating with Agilent tuning mix. Mismatches may indicate residual salts or stereochemical impurities .
  • FTIR Artifacts: Compare carbonyl stretches (e.g., 1596 cm⁻¹ for C=N bonds) against databases to confirm functional group integrity .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical moieties (e.g., diphenylmethoxy group) using docking simulations against target receptors (e.g., sigma-1 receptors) .
  • Bioisosteric Replacement: Substitute the piperidine ring with azepane or morpholine derivatives to modulate lipophilicity (logP) and blood-brain barrier permeability .
  • In Vitro Assays: Test analogs for receptor binding affinity (IC50) and cytotoxicity (e.g., MTT assays) to prioritize lead compounds .

Q. What experimental design principles minimize variability in pharmacological studies involving this compound?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to evaluate variables (e.g., dose, administration route, solvent) on pharmacokinetic outcomes. For example, test oral vs. intraperitoneal delivery in murine models .
  • Blinding Protocols: Assign compound codes to prevent observer bias during behavioral assays (e.g., forced swim test for antidepressant activity) .
  • Positive Controls: Include reference standards (e.g., fluoxetine for serotonin reuptake inhibition) to validate assay sensitivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound derivatives?

Methodological Answer:

  • Re-evaluate Force Fields: Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better reflect solvation effects .
  • Stereochemical Confirmation: Perform X-ray crystallography to resolve ambiguities in chiral centers that may alter binding poses .
  • Batch Variability: Analyze starting material purity via HPLC (>98% by area) to rule out impurity-driven anomalies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.